3-(4-Bromophenyl)-2-oxopropanoic acid 3-(4-Bromophenyl)-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.: 38712-59-3
VCID: VC2319092
InChI: InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
SMILES: C1=CC(=CC=C1CC(=O)C(=O)O)Br
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol

3-(4-Bromophenyl)-2-oxopropanoic acid

CAS No.: 38712-59-3

Cat. No.: VC2319092

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-2-oxopropanoic acid - 38712-59-3

Specification

CAS No. 38712-59-3
Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
IUPAC Name 3-(4-bromophenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Standard InChI Key YTWLYEKOUUEZEF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1CC(=O)C(=O)O)Br

Introduction

Chemical Structure and Properties

3-(4-Bromophenyl)-2-oxopropanoic acid has a molecular formula of C9H7BrO3 and a molecular weight of approximately 243.05 g/mol. The compound consists of a 4-bromophenyl group connected to a 2-oxopropanoic acid moiety through a methylene bridge. This structural arrangement contributes to its chemical reactivity and potential applications in various fields.

The compound's structure can be characterized by several key features:

  • A para-substituted bromine atom on the phenyl ring

  • A ketone (carbonyl) group adjacent to the carboxylic acid functionality

  • A methylene (CH2) linker between the aromatic ring and the α-keto acid portion

  • A carboxylic acid group providing acidic properties and hydrogen bonding capabilities

While specific physical data for 3-(4-Bromophenyl)-2-oxopropanoic acid is limited in the available literature, we can infer some properties based on similar compounds. α-Keto acids typically exist as pale yellow to white crystalline solids with characteristic acidic properties. The presence of the bromine atom likely influences the compound's solubility profile, making it moderately soluble in organic solvents like ethyl acetate, dichloromethane, and alcohols, while exhibiting limited solubility in water .

Chemical Reactions

3-(4-Bromophenyl)-2-oxopropanoic acid can participate in various chemical reactions due to its multiple functional groups. These reactions are significant for both synthetic applications and understanding its behavior in biological systems.

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. While direct substitution may be challenging due to the deactivated nature of the brominated aromatic ring, metal-catalyzed coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) can effectively replace the bromine with other functional groups.

Carbonyl Chemistry

The ketone functionality adjacent to the carboxylic acid group makes the compound susceptible to nucleophilic addition reactions. This α-keto acid structure can react with:

  • Amines to form imines or enamines

  • Hydrazines to form hydrazones

  • Hydroxylamine to form oximes

Decarboxylation Reactions

α-Keto acids are known to undergo decarboxylation reactions, especially under thermal or oxidative conditions. For 3-(4-Bromophenyl)-2-oxopropanoic acid, decarboxylation would yield 4-bromoacetophenone, which is itself a useful building block in organic synthesis .

Conversion to Nitrile Oxides

Recent research has demonstrated that α-keto acids can be transformed into nitrile oxides using copper nitrate. This transformation opens avenues for the synthesis of isoxazolines and related heterocyclic compounds, which are important structural motifs in medicinal chemistry .

Applications in Organic Synthesis

3-(4-Bromophenyl)-2-oxopropanoic acid serves as a valuable building block in organic synthesis due to its multifunctional nature and reactive sites.

Heterocycle Synthesis

The compound can be utilized in the synthesis of various heterocyclic compounds, including:

Heterocycle TypeReaction ConditionsPotential Applications
IsoxazolinesCu(NO3)2, base, solventPharmaceuticals, agricultural chemicals
QuinolonesCyclization with anilinesAntibiotics, antiviral agents
PyrazolesReaction with hydrazinesMedicinal chemistry, agrochemicals
OxazolesReaction with amidesLigands, pharmaceutical intermediates

Peptide Modifications

α-Keto acids can participate in peptide modification and protein cross-linking reactions, making 3-(4-Bromophenyl)-2-oxopropanoic acid potentially useful in bioconjugation chemistry and peptide research.

Building Block for Complex Molecules

Comparison with Similar Compounds

Understanding the relationship between 3-(4-Bromophenyl)-2-oxopropanoic acid and structurally similar compounds provides insights into structure-activity relationships and aids in predicting properties.

Isomeric Comparison

The position of the bromine atom on the phenyl ring significantly influences the compound's properties and reactivity. A comparison with isomeric structures is presented below:

CompoundBromine PositionNotable Differences
3-(4-Bromophenyl)-2-oxopropanoic acidPara (4-position)More symmetrical electron distribution
3-(3-Bromophenyl)-2-oxopropanoic acidMeta (3-position)Asymmetrical electron distribution, different dipole moment
3-(2-Bromophenyl)-2-oxopropanoic acidOrtho (2-position)Potential steric effects, possibility for intramolecular interactions

The para position of the bromine in 3-(4-Bromophenyl)-2-oxopropanoic acid likely results in distinct electronic properties compared to the meta-substituted analog, potentially affecting its reactivity in chemical transformations and biological activities.

Halogen Substitution Effects

Comparing bromo-substituted compounds with other halogen derivatives provides insights into the effect of halogen identity on properties:

Halogen SubstituentElectronegativityBond StrengthPotential Impact on Properties
Bromine (Br)ModerateModerateGood balance of reactivity and stability
Chlorine (Cl)Higher than BrStronger than BrPotentially more stable, less reactive in substitutions
Fluorine (F)HighestStrongestMost electronegative, affects electronic properties significantly
Iodine (I)LowestWeakestMost reactive in substitution reactions, less stable

The bromine substituent in 3-(4-Bromophenyl)-2-oxopropanoic acid offers a balance between reactivity and stability, making it particularly useful in synthetic applications where controlled reactivity is desired.

Analytical Characterization

Proper characterization of 3-(4-Bromophenyl)-2-oxopropanoic acid is essential for confirming its structure and purity. While specific analytical data for this compound is limited in the provided search results, we can discuss standard characterization methods applicable to this type of compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information. Expected key signals in the 1H NMR spectrum would include:

  • Aromatic protons (typically 7.0-8.0 ppm)

  • Methylene protons adjacent to the ketone (approximately 3.5-4.0 ppm)

  • Carboxylic acid proton (broad signal, 10-13 ppm)

The 13C NMR spectrum would show distinctive signals for:

  • Carbonyl carbons of the ketone and carboxylic acid (approximately 160-200 ppm)

  • Aromatic carbons (120-140 ppm)

  • Methylene carbon (approximately 40-45 ppm)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (approximately 243.05 g/mol) and characteristic fragmentation patterns. The presence of bromine would produce a distinctive isotopic pattern due to the natural abundance of 79Br and 81Br isotopes.

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands:

  • Carboxylic acid O-H stretch (broad, 2500-3300 cm-1)

  • Carbonyl stretching frequencies for both ketone and carboxylic acid (1700-1800 cm-1)

  • C-Br stretching (approximately 500-750 cm-1)

Future Research Directions

The multifunctional nature of 3-(4-Bromophenyl)-2-oxopropanoic acid suggests several promising areas for future research and development.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield derivatives with enhanced properties for specific applications. Potential modifications include:

  • Replacement of bromine with other functional groups

  • Introduction of additional substituents on the aromatic ring

  • Modification of the α-keto acid moiety

Catalytic Applications

Investigation of the compound's potential as a ligand in metal-catalyzed reactions could reveal new catalytic systems for organic transformations. The multiple coordination sites (carboxylate, ketone) make it an interesting candidate for coordination chemistry studies.

Pharmaceutical Research

Further exploration of the biological activities of 3-(4-Bromophenyl)-2-oxopropanoic acid and its derivatives might uncover therapeutic applications. Areas of interest could include:

  • Antimicrobial development

  • Enzyme inhibition studies

  • Anti-inflammatory properties

  • Neuroprotective effects

Material Science Applications

The reactive nature of the compound suggests potential applications in material science, possibly as a precursor for polymers, surface modifiers, or functional materials with specific electronic or optical properties.

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